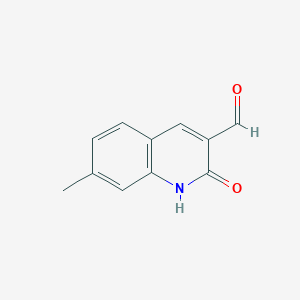

2-Hydroxy-7-methylquinoline-3-carbaldehyde

Descripción

Overview of Quinoline (B57606) Derivatives in Chemical and Biological Research

Quinoline and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, forming the structural core of many natural and synthetic compounds with a broad spectrum of biological activities. orientjchem.orgresearchgate.net These compounds have been extensively studied for their pharmacological potential, which includes anti-malarial, anti-cancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties. researchgate.netorientjchem.orgrsc.org The historical significance of this class is underscored by quinine, a natural alkaloid used to treat malaria, and its synthetic analogues like chloroquine. rsc.org

In addition to medicine, quinoline derivatives are integral to materials science and other fields. Their unique electronic and photophysical properties have led to their use in the development of dyes, sensors, and electronic components. dergi-fytronix.com The ability to modify the quinoline nucleus with various substituents allows researchers to fine-tune the chemical and physical characteristics of these molecules, making them vital building blocks in the design of novel therapeutic agents and functional materials. nih.govresearchgate.net

Contextualization of Formylquinolines within Heterocyclic Chemistry

Within the broader family of quinoline derivatives, formylquinolines—quinolines bearing a carbaldehyde (-CHO) group—are particularly important as synthetic intermediates. rsc.org The aldehyde functionality serves as a reactive handle for a wide range of chemical transformations. ijsr.net One of the most common methods for introducing a formyl group onto a quinoline scaffold is the Vilsmeier-Haack reaction, which utilizes a formylating agent derived from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemijournal.comallresearchjournal.com

These formylquinolines are versatile building blocks, especially in the synthesis of more complex heterocyclic systems. The aldehyde group readily undergoes condensation reactions with various nucleophiles, such as amines and hydrazines, to form Schiff bases and hydrazones. rsc.org This reactivity is fundamental to constructing larger, more elaborate molecular architectures and is a key step in the synthesis of numerous biologically active compounds. rsc.orgresearchgate.net

Research Perspectives on 2-Hydroxyquinoline-3-carbaldehyde (B113261) Systems

The 2-hydroxyquinoline-3-carbaldehyde framework, to which 2-Hydroxy-7-methylquinoline-3-carbaldehyde belongs, is of significant academic interest due to its bifunctional nature. These molecules possess both a reactive aldehyde group and a 2-hydroxy group, which exists in tautomeric equilibrium with its 2-oxo (quinolone) form. nih.gov This dual reactivity provides two distinct sites for chemical modification, making these compounds powerful synthons for creating fused heterocyclic systems like pyrazolo[3,4-b]quinolines. rsc.org

Research into this class of compounds has explored their potential in various applications. Derivatives have been investigated as chemosensors, where their structural features allow for selective binding to and detection of specific ions or molecules. Furthermore, the parent system, 2-hydroxyquinoline-3-carbaldehyde, has been studied for its potential antimicrobial, anticancer, and antioxidant activities, suggesting that substituted analogues like the 7-methyl derivative are promising candidates for further investigation in drug discovery and development. ontosight.aibiosynth.com The synthesis of 2-hydroxy derivatives is often achieved via the hydrolysis of their 2-chloro precursors, which are typically prepared using the Vilsmeier-Haack reaction. rsc.orgchemijournal.com

Chemical and Physical Properties of this compound

The specific properties of this compound are cataloged in chemical databases, providing essential information for researchers.

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 7-methyl-2-oxo-1H-quinoline-3-carbaldehyde nih.gov |

| Synonyms | This compound, 7-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde nih.gov |

| CAS Number | 80231-41-0 nih.govsynblock.com |

| Molecular Formula | C₁₁H₉NO₂ nih.govsynblock.com |

| Molecular Weight | 187.19 g/mol nih.govsynblock.com |

Table 2: Computed Physicochemical Properties

| Property | Value |

|---|---|

| XLogP3 | 1.4 nih.gov |

| Hydrogen Bond Donor Count | 1 nih.gov |

| Hydrogen Bond Acceptor Count | 2 nih.gov |

| Rotatable Bond Count | 1 nih.gov |

| Topological Polar Surface Area | 46.2 Ų nih.gov |

| Heavy Atom Count | 14 nih.gov |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7-methyl-2-oxo-1H-quinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-2-3-8-5-9(6-13)11(14)12-10(8)4-7/h2-6H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCWXKDJRZUITF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C(=O)N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354173 | |

| Record name | 2-hydroxy-7-methylquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80231-41-0 | |

| Record name | 1,2-Dihydro-7-methyl-2-oxo-3-quinolinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80231-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-hydroxy-7-methylquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydroxy 7 Methylquinoline 3 Carbaldehyde

Synthetic Pathways to 2-Chloroquinoline-3-carbaldehyde (B1585622) Precursors

A crucial intermediate in the synthesis of the target compound is 2-chloro-7-methylquinoline-3-carbaldehyde (B1581332). This precursor is most commonly synthesized from substituted acetanilides through cyclization reactions. The presence of the chloro group at the 2-position provides a reactive site for subsequent nucleophilic substitution to introduce the desired hydroxyl group.

Vilsmeier-Haack Reaction Protocols

The Vilsmeier-Haack reaction is a widely employed and efficient method for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. niscpr.res.in This reaction utilizes a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to achieve formylation and cyclization in a single pot. niscpr.res.inchemijournal.comijsr.net

The synthesis of 2-chloro-7-methylquinoline-3-carbaldehyde begins with N-(3-tolyl)acetamide. nih.gov In a typical procedure, the Vilsmeier reagent is prepared by adding POCl₃ to DMF at a low temperature (0-5°C). niscpr.res.inchemijournal.com The N-(3-tolyl)acetamide is then added to this reagent, and the mixture is heated. chemijournal.comnih.gov The reaction proceeds through the formation of an N-(α-chlorovinyl)aniline intermediate, which is then diformylated and subsequently cyclized to yield the final chloroquinolinecarbaldehyde product. researchgate.net The reaction is generally poured onto ice water for workup, precipitating the solid product. ijsr.netnih.gov The presence of an electron-donating group, such as the methyl group at the 7-position, facilitates the cyclization and results in good yields. niscpr.res.in

| Starting Material | Reagents | Temperature | Duration | Reference |

|---|---|---|---|---|

| N-(3-tolyl)acetamide | POCl₃, DMF | 353 K (80°C) | 15 hours | nih.gov |

| Substituted Acetanilides | POCl₃, DMF | 80-90°C | 4-10 hours | chemijournal.com |

| N-arylacetamides | POCl₃, DMF | 90°C | Not Specified | niscpr.res.in |

Microwave-Assisted Synthetic Approaches

To enhance the efficiency of the synthesis of 2-chloroquinoline-3-carbaldehydes, microwave-assisted methods have been developed. researchgate.netnih.gov Microwave irradiation offers a significant advantage over conventional heating by dramatically reducing reaction times, often from several hours to just a few minutes, while maintaining good yields. researchgate.netnih.gov

In a microwave-assisted Vilsmeier-Haack reaction, the acetanilide (B955) derivative is treated with the Vilsmeier reagent in a vessel suitable for microwave heating. researchgate.net This approach not only accelerates the reaction but is also considered a more environmentally friendly and convenient protocol. nih.gov The rapid and uniform heating provided by microwaves leads to a remarkable rate enhancement compared to traditional oil-bath heating methods. researchgate.netnih.gov

| Method | Reaction Time | Key Advantage | Reference |

|---|---|---|---|

| Conventional Heating | 4-15 hours | Established protocol | chemijournal.comnih.gov |

| Microwave Irradiation | 3-5 minutes | Dramatic reduction in reaction time, rate enhancement | researchgate.netnih.gov |

Conversion Reactions to 2-Hydroxy-7-methylquinoline-3-carbaldehyde

The conversion of the 2-chloro-7-methylquinoline-3-carbaldehyde precursor into the final product is achieved through a nucleophilic substitution reaction where the chlorine atom is replaced by a hydroxyl group.

Hydrolysis Strategies for Halogenated Quinolinecarbaldehydes

The most direct method for converting 2-chloroquinoline-3-carbaldehydes into their 2-hydroxy counterparts is through hydrolysis. acs.orgresearchgate.net This transformation can be effectively carried out by heating the chloro-substituted quinoline (B57606) in an acidic medium. acs.org Specifically, refluxing 2-chloroquinoline-3-carbaldehyde derivatives in a 70% aqueous acetic acid solution successfully substitutes the chloro group with a hydroxyl group. researchgate.net This reaction yields the desired 3-formyl-2-oxo-quinoline, which exists in tautomeric equilibrium with 2-hydroxy-quinoline-3-carbaldehyde. acs.orgresearchgate.net The product is typically isolated after cooling the reaction mixture. acs.org

Chemical Reactivity and Derivatization Studies of 2 Hydroxy 7 Methylquinoline 3 Carbaldehyde

Synthesis of Schiff Base Derivatives

Schiff bases, characterized by the azomethine (-C=N-) group, are synthesized through the condensation of a primary amine with a carbonyl compound. 2-Hydroxy-7-methylquinoline-3-carbaldehyde serves as the aldehyde component in these reactions, leading to the formation of Schiff base ligands with diverse structural and electronic properties.

Condensation Reactions with Primary Amines (e.g., Sulfonamides, Hydrazides)

The synthesis of Schiff bases from this compound typically involves refluxing the aldehyde with a primary amine in a suitable solvent, often with a catalytic amount of acid.

With Sulfonamides: A notable example is the reaction with 3-aminobenzenesulfonamide. Equimolar amounts of this compound and 3-aminobenzenesulfonamide are refluxed in ethanol with a few drops of concentrated sulfuric acid. The resulting Schiff base, 3-{[(1E)-(2-hydroxy-7-methylquinolin-3-yl)methylene]amino}benzenesulphonamide, precipitates upon cooling and can be purified by washing.

With Hydrazides: Similarly, condensation with hydrazides, such as 4-methylbenzene sulfonohydrazide, yields corresponding Schiff base ligands. This reaction provides a versatile route to new quinoline (B57606) Schiff base ligands that can be used to form stable metal complexes.

The general reaction scheme for the synthesis of these Schiff bases can be represented as follows:

General reaction scheme for the synthesis of Schiff bases from this compound.

Mechanistic Aspects of Imine Formation

The formation of an imine (Schiff base) from an aldehyde and a primary amine is a reversible, acid-catalyzed reaction. The mechanism can be described by a sequence of steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the aldehyde's carbonyl oxygen by an acid catalyst. This increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by the Amine: The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a carbinolamine intermediate.

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).

Elimination of Water: A lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a protonated imine (iminium ion).

Deprotonation: The iminium ion is deprotonated by a base (such as the solvent or another amine molecule) to yield the final imine product.

The addition of an acid catalyst is crucial as it accelerates the dehydration of the carbinolamine intermediate, which is often the rate-determining step.

Coordination Chemistry and Metal Complexation

Schiff bases derived from this compound are excellent ligands for the formation of coordination complexes with various transition metals. The presence of multiple donor atoms (the imine nitrogen, the phenolic oxygen, and often another donor atom from the amine precursor) allows for the formation of stable chelate rings with metal ions.

Preparation of Transition Metal Complexes (e.g., Cu(II), Co(II), Ni(II), Zn(II) Chelates)

The synthesis of metal complexes typically involves reacting the Schiff base ligand with a metal salt (e.g., acetate (B1210297) or chloride) in a suitable solvent. For instance, Schiff bases derived from this compound and 3-aminobenzenesulfonamide have been used to prepare complexes with Cu(II), Co(II), Ni(II), and Zn(II). The resulting metal complexes are often colored solids and stable at room temperature.

The general procedure involves mixing the Schiff base with the metal salt in a 2:1 ligand-to-metal molar ratio and refluxing the mixture for several hours. The solid complex that forms can then be filtered, washed, and dried.

Below is a table summarizing some of the synthesized transition metal complexes with Schiff bases derived from this compound:

| Metal Ion | Schiff Base Ligand | Resulting Complex | Reference |

| Cu(II) | 3-{[(1E)-(2-hydroxy-7-methylquinolin-3-yl)methylene]amino}benzenesulphonamide | [Cu(L)2] | |

| Co(II) | 3-{[(1E)-(2-hydroxy-7-methylquinolin-3-yl)methylene]amino}benzenesulphonamide | [Co(L)2] | |

| Ni(II) | 3-{[(1E)-(2-hydroxy-7-methylquinolin-3-yl)methylene]amino}benzenesulphonamide | [Ni(L)2] | |

| Zn(II) | 3-{[(1E)-(2-hydroxy-7-methylquinolin-3-yl)methylene]amino}benzenesulphonamide | [Zn(L)2] | |

| Cd(II) | (E)-N'-((2-hydroxyquinolin-3-yl)methylene)-4-methylbenzenesulfonohydrazide | [Cd(L)2] |

Ligand Design and Denticity in Metal Binding

The design of the Schiff base ligand plays a crucial role in determining the properties of the resulting metal complex. The denticity of the ligand, which refers to the number of donor atoms that can bind to a central metal ion, is a key factor. Schiff bases derived from this compound are often bidentate or tridentate ligands.

In many cases, these Schiff bases act as bidentate ligands, coordinating to the metal ion through the imine nitrogen and the deprotonated phenolic oxygen atom. This forms a stable six-membered chelate ring. If the primary amine precursor contains an additional donor group, the ligand can exhibit higher denticity. The flexibility in ligand design allows for the tuning of the electronic and steric properties of the metal complexes, which can influence their chemical and physical characteristics.

Stoichiometry and Coordination Geometry of Complexes

The stoichiometry of the metal complexes is typically determined using techniques such as elemental analysis and spectrophotometric titrations. For many of the transition metal complexes formed with Schiff bases derived from this compound, a 1:2 metal-to-ligand stoichiometry is observed.

The coordination geometry of the complexes is elucidated through various spectroscopic and magnetic studies. For example, electronic spectral data for Cu(II), Co(II), Ni(II), and Zn(II) complexes with Schiff bases from 3-aminobenzenesulfonamide suggest an octahedral geometry. In such cases, two tridentate Schiff base ligands coordinate to the central metal ion. The specific geometry (e.g., tetrahedral, square planar, or octahedral) is influenced by the nature of the metal ion and the steric and electronic properties of the ligand.

The following table provides a summary of the stoichiometry and proposed coordination geometries for some of these complexes:

| Metal Complex | Stoichiometry (Metal:Ligand) | Proposed Geometry | Reference |

| [Cu(C17H14N3O3S)2] | 1:2 | Octahedral | |

| [Co(C17H14N3O3S)2] | 1:2 | Octahedral | |

| [Ni(C17H14N3O3S)2] | 1:2 | Octahedral | |

| [Zn(C17H14N3O3S)2] | 1:2 | Octahedral |

Other Chemical Transformations and Functional Group Manipulations

The chemical versatility of this compound extends beyond simple derivatization of its primary functional groups. The inherent reactivity of the quinoline nucleus, coupled with the electronic influence of the hydroxyl, methyl, and aldehyde substituents, allows for a range of other chemical transformations and functional group manipulations. These reactions are pivotal in the synthesis of more complex heterocyclic systems and in the exploration of the molecule's potential as a scaffold in medicinal and materials science.

The tautomeric nature of the 2-hydroxyquinoline (B72897) moiety, existing in equilibrium with its 2-oxo form (7-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde), plays a significant role in its reactivity. This equilibrium can influence the course of reactions, with the 2-oxo form often being the reactive species in many transformations.

Condensation Reactions

The aldehyde functional group at the 3-position is a prime site for condensation reactions, serving as a versatile handle for the introduction of diverse molecular fragments. These reactions are typically straightforward to perform and offer a high degree of variability in the resulting products.

Schiff Base Formation: The reaction of this compound with primary amines leads to the formation of Schiff bases (imines). This condensation reaction is generally catalyzed by a few drops of acid and proceeds with the elimination of a water molecule. The resulting Schiff bases are valuable intermediates for the synthesis of various heterocyclic compounds and have been investigated for their biological activities.

| Reactant (Primary Amine) | Product (Schiff Base) | Reaction Conditions |

| Aniline | 2-(((E)-(Phenyl)imino)methyl)-7-methylquinolin-2-ol | Ethanol, reflux, catalytic acetic acid |

| 4-Methoxyaniline | 2-(((E)-(4-Methoxyphenyl)imino)methyl)-7-methylquinolin-2-ol | Methanol (B129727), room temperature |

| 2-Aminophenol | 2-(((E)-(2-Hydroxyphenyl)imino)methyl)-7-methylquinolin-2-ol | Ethanol, reflux |

Hydrazone Formation: Similarly, condensation with hydrazines or hydrazides yields the corresponding hydrazones. These derivatives are of interest due to their coordination chemistry and potential pharmacological properties. The reaction is typically carried out in an alcoholic solvent.

| Reactant (Hydrazine/Hydrazide) | Product (Hydrazone) | Reaction Conditions |

| Hydrazine hydrate | 7-Methyl-3-(hydrazonomethyl)quinolin-2-ol | Ethanol, reflux |

| Phenylhydrazine | 7-Methyl-3-(((E)-2-phenylhydrazono)methyl)quinolin-2-ol | Acetic acid, room temperature |

| Isonicotinohydrazide | N'-((E)-(2-Hydroxy-7-methylquinolin-3-yl)methylene)isonicotinohydrazide | Methanol, reflux |

Reactions with Active Methylene Compounds

The aldehyde group of this compound can also undergo Knoevenagel condensation with compounds containing an active methylene group. This carbon-carbon bond-forming reaction is typically base-catalyzed and leads to the formation of α,β-unsaturated systems, which are valuable precursors for further synthetic transformations, including the synthesis of chalcones and other heterocyclic systems.

Chalcone Synthesis: A notable example is the Claisen-Schmidt condensation with acetophenones to yield chalcones (1,3-diaryl-2-propen-1-ones). These reactions are generally performed in the presence of a strong base, such as sodium or potassium hydroxide, in an alcoholic solvent. The resulting chalcones are well-known for their broad spectrum of biological activities.

| Reactant (Acetophenone) | Product (Chalcone) | Reaction Conditions |

| Acetophenone | 1-Phenyl-3-(2-hydroxy-7-methylquinolin-3-yl)prop-2-en-1-one | Ethanol, aq. NaOH, room temperature |

| 4-Methylacetophenone | 3-(2-Hydroxy-7-methylquinolin-3-yl)-1-(p-tolyl)prop-2-en-1-one | Methanol, aq. KOH, stirring |

| 4-Chloroacetophenone | 1-(4-Chlorophenyl)-3-(2-hydroxy-7-methylquinolin-3-yl)prop-2-en-1-one | Ethanol, aq. NaOH, sonication |

These transformations highlight the utility of this compound as a versatile building block in organic synthesis, enabling the creation of a wide array of derivatives with potential applications in various fields of chemical and biological research. The reactivity of its functional groups, combined with the stability of the quinoline core, makes it an attractive starting material for the development of novel compounds.

Spectroscopic and Structural Characterization of 2 Hydroxy 7 Methylquinoline 3 Carbaldehyde and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It exploits the magnetic properties of atomic nuclei, providing information on the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. Protons in different environments experience different degrees of magnetic shielding, leading to distinct signals.

The presence of intramolecular hydrogen bonds, for example between a hydroxyl group and a neighboring carbonyl group, can significantly increase the deshielding of protons involved, causing their signals to shift to a lower field. mdpi.com

Table 1: Illustrative ¹H NMR Data for Related Quinoline (B57606) Carbaldehydes

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

|---|---|---|

| 8-Hydroxyquinoline-7-carbaldehyde | DMSO-d₆ | 10.41 (s, 1H, HC=O), 9.07 (dd, 1H, J=8.0, 1.6 Hz), 8.78 (dd, 1H, J=4.4, 1.5 Hz), 7.99 (d, 1H, J=8.0 Hz), 7.57 (dd, 1H, J=8.1, 4.3 Hz), 7.24 (d, 1H, J=7.9 Hz) |

| 5-Methyl-8-hydroxyquinoline-7-carbaldehyde | CDCl₃ | 10.36 (s, 1H, HC=O), 8.90 (d, 1H, J=2.7 Hz), 8.26 (d, 1H, J=8.3 Hz), 7.58 (dd, 1H, J=8.2, 3.5 Hz), 7.53 (s, 1H), 2.56 (s, 3H, CH₃) |

Data sourced from MDPI mdpi.com

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in a structure gives a distinct signal, with its chemical shift indicating its bonding environment. Carbonyl carbons, such as the one in the aldehyde group, are characteristically found at very low fields, often in the range of 190-200 ppm. mdpi.com Carbons within the aromatic quinoline ring typically appear between 110 and 160 ppm. mdpi.com The carbon of the methyl group is highly shielded and would resonate at a high field, around 15-25 ppm. mdpi.com

Spectroscopic studies on various 7-hydroxyquinoline-8-carbaldehydes confirm that these molecules can exist in a solvent-dependent equilibrium between two tautomeric forms: a quinolinol form (OH) and a quinolinone form (NH), which can be studied by ¹³C NMR. acs.org

Table 2: Illustrative ¹³C NMR Data for Related Quinoline Carbaldehydes

| Compound | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|

| 5-Methyl-8-hydroxyquinoline-7-carbaldehyde | CDCl₃ | 192.3, 157.4, 148.9, 139.5, 133.0, 131.8, 124.9, 124.7, 124.3, 117.2, 17.9 |

| 6-(Dimethylamino)-2-methylquinoline-5-carbaldehyde | DMSO-d₆ | 190.4, 157.1, 155.6, 142.4, 135.2, 131.4, 125.2, 124.1, 121.9, 114.8, 45.7, 24.2 |

Data sourced from MDPI mdpi.com

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. This technique is highly effective for identifying the functional groups present in a compound. Each functional group has characteristic vibrational frequencies.

For 2-Hydroxy-7-methylquinoline-3-carbaldehyde, several key absorptions would be expected. The O-H stretching vibration of the hydroxyl group typically appears as a broad band in the region of 3200-3400 cm⁻¹. The C-H stretching of the aromatic and methyl groups would be observed around 2850-3100 cm⁻¹. mdpi.com A strong, sharp absorption corresponding to the C=O stretching of the aldehyde group is a key diagnostic peak, generally found in the 1660-1690 cm⁻¹ range for aromatic aldehydes. mdpi.com Vibrations corresponding to the C=C and C=N bonds of the quinoline ring system would produce a series of bands in the 1400-1600 cm⁻¹ region.

Table 3: Characteristic FTIR Absorption Frequencies for Related Hydroxyquinoline Carbaldehydes

| Compound | ν (O-H) [cm⁻¹] | ν (C-H) [cm⁻¹] | ν (C=O) [cm⁻¹] |

|---|---|---|---|

| 8-Hydroxyquinoline-5-carbaldehyde | 3177 | 2845 | 1663 |

| 8-Hydroxy-2-methylquinoline-5,7-dicarbaldehyde | 3344 | 2859 | 1667 |

Data sourced from MDPI mdpi.com

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher-energy excited state. The wavelengths of maximum absorption (λₘₐₓ) are characteristic of the molecule's conjugated system.

The quinoline ring is an extensive chromophore, and its derivatives typically exhibit multiple absorption bands in the UV-Vis spectrum, corresponding to π→π* and n→π* electronic transitions. nih.gov For quinoline carbaldehydes, these absorptions are generally observed in the 200-450 nm range. mdpi.comacs.org The exact position and intensity (log ε) of these bands are influenced by the substituents on the quinoline ring and the solvent used for the analysis. acs.org Computational studies, often using Density Functional Theory (DFT), can be employed to calculate the electronic transitions and corroborate the experimental spectra. nih.govresearchgate.net

Table 4: Illustrative UV-Vis Absorption Data for a Related Quinoline Derivative

| Compound | Solvent | λₘₐₓ [nm] (log ε) |

|---|---|---|

| 8-Hydroxy-2-methylquinoline-5,7-dicarbaldehyde | Methanol (B129727) | 429 (2.86), 350 (3.27), 286 (3.65), 267 (4.03), 248 (3.83), 207 (4.09) |

Data sourced from MDPI mdpi.com

High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) can determine the mass of a molecule with extremely high accuracy, allowing for the confident determination of its elemental formula. nih.gov The calculated exact mass for this compound (C₁₁H₉NO₂) is 187.063328530 Da. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The retention time (tᵣ) from the GC provides one level of identification, while the mass spectrum provides the molecular weight and fragmentation pattern. The fragmentation of the molecular ion (M⁺) provides valuable structural information. For aromatic aldehydes, common fragmentation pathways include the loss of a hydrogen radical to form a stable [M-1]⁺ acylium ion, or the loss of the entire formyl group (-CHO) as a neutral carbon monoxide molecule and a hydrogen radical, resulting in an [M-29]⁺ ion. mdpi.comlibretexts.org Quinoline carbaldehydes often show a preferential fragmentation pathway involving the initial loss of the carbonyl group. mdpi.com

Table 5: Illustrative GC-MS Data for Related Quinoline Carbaldehydes

| Compound | Retention Time (tᵣ) [min] | Molecular Ion (M⁺) [m/z (rel. int.)] | Key Fragment Ions [m/z (rel. int.)] |

|---|---|---|---|

| 8-Hydroxyquinoline-7-carbaldehyde | 6.360 | 173 (12%) | 146 ([M-CO+H]⁺, 100%) |

| 5-Methyl-8-hydroxyquinoline-7-carbaldehyde | 7.186 | 187 (100%) | 158 ([M-CHO]⁺, 25%), 130 ([M-CHO-CO]⁺, 30%) |

Data sourced from MDPI mdpi.com

Single-Crystal X-ray Diffraction Analysis of Molecular Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. It provides exact atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. This technique also reveals information about the crystal packing, intermolecular interactions such as hydrogen bonding and π-π stacking, the unit cell dimensions, and the space group symmetry. mdpi.comnih.gov

While a crystal structure for this compound itself is not described in the available literature, the structure of the closely related analog, 2-Chloro-7-methylquinoline-3-carbaldehyde (B1581332) , provides significant insight into the expected molecular geometry. nih.gov Analysis of this analog revealed that the quinoline fused-ring system is essentially planar. nih.gov The molecule crystallizes in the monoclinic space group P2₁/n. dergi-fytronix.com Such analyses on related structures show that the packing is often stabilized by intermolecular forces like π-π stacking interactions between the planar quinoline rings of adjacent molecules. mdpi.com

Table 6: Crystallographic Data for the Analogous Compound 2-Chloro-7-methylquinoline-3-carbaldehyde

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₈ClNO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 15.458 (3) |

| b (Å) | 3.9382 (8) |

| c (Å) | 16.923 (3) |

| β (˚) | 112.854 (3) |

| Volume (ų) | 949.3 (3) |

| Z | 4 |

Data sourced from PMC nih.gov

Chromatographic Methods for Compound Verification and Purity Assessment

Chromatographic techniques are indispensable tools for the verification of the identity and the assessment of the purity of newly synthesized compounds like this compound and its derivatives. These methods are crucial for monitoring the progress of chemical reactions, isolating compounds of interest, and ensuring the final product meets the required standards of purity. The selection of a specific chromatographic method depends on the physicochemical properties of the analyte, such as its polarity, volatility, and thermal stability. This section details the application of Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) in the analysis of this compound and related compounds.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography is a simple, rapid, and cost-effective technique widely employed for the qualitative monitoring of organic reactions and the preliminary assessment of compound purity. In the synthesis of quinoline derivatives, TLC is routinely used to track the consumption of starting materials and the formation of products.

For derivatives of 2-chloro-quinoline-3-carbaldehyde, which are structurally related to this compound, TLC is performed on silica (B1680970) gel plates. chemijournal.com A common mobile phase for this analysis is a mixture of chloroform, petroleum ether, and ethyl acetate (B1210297) in a 9:5:0.5 ratio. chemijournal.com After the development of the chromatogram, the spots corresponding to the different compounds are visualized. A common method for visualization is the use of an iodine chamber, where the TLC plate is exposed to solid iodine fumes. chemijournal.com The separated compounds adsorb the iodine vapor, rendering them visible as brown spots on the plate.

The retention factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. It provides an indication of the polarity of the compound; less polar compounds generally have higher Rƒ values as they travel further up the plate with the less polar mobile phase. chemijournal.com

Table 1: Representative TLC Conditions for Quinoline-3-carbaldehyde Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel TLC plates |

| Mobile Phase | Chloroform : Petroleum Ether : Ethyl Acetate (9:5:0.5 v/v/v) chemijournal.com |

| Visualization | Iodine fumes in an iodine chamber chemijournal.com |

| Analyte Example | 2-Chloro-quinoline-3-carbaldehyde derivatives chemijournal.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This method is particularly suitable for the analysis of volatile and thermally stable compounds. While specific GC-MS studies on this compound are not extensively detailed in the literature, GC-MS data for the compound is available in public databases such as PubChem, indicating its amenability to this technique. nih.gov

In a study on various quinolinecarbaldehyde derivatives, GC-MS was successfully employed to characterize the synthesized compounds. mdpi.com The analysis was performed on a gas chromatograph equipped with a mass spectrometer detector and a capillary column (e.g., Agilent HP-5MS, 30 m × 250 μm × 0.25 μm). mdpi.com A typical temperature program involves an initial temperature hold, followed by a gradual increase to a final temperature, which is then held for a few minutes to ensure the elution of all compounds. For instance, a program could start at 70°C, ramp up to 290°C, and then hold at 290°C. mdpi.com

The mass spectrometer detector ionizes the eluted compounds, typically using electron ionization (EI), and then separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint of the compound, allowing for its identification. For example, the GC-MS analysis of 7-Bromo-8-hydroxy-2-methylquinoline-5-carbaldehyde showed a retention time of 7.617 minutes and a molecular ion peak (M+) at m/z 267. mdpi.com

Table 2: Illustrative GC-MS Parameters for the Analysis of Quinolinecarbaldehyde Derivatives

| Parameter | Description |

|---|---|

| Instrument | Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) mdpi.com |

| Column | e.g., Agilent HP-5MS (30 m × 250 μm × 0.25 μm) mdpi.com |

| Temperature Program | Example: Initial 70°C, ramp to 290°C, hold mdpi.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV mdpi.com |

| Analyte Example & Data | 7-Bromo-8-hydroxy-2-methylquinoline-5-carbaldehyde: tR = 7.617 min, M+ at m/z 267 mdpi.com |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography and its more advanced version, Ultra-Performance Liquid Chromatography, are versatile and widely used techniques for the separation, identification, and quantification of a broad range of compounds, including those that are non-volatile or thermally labile. These methods are highly suitable for the purity assessment of this compound and its derivatives.

A typical RP-HPLC or UPLC system for the analysis of quinoline derivatives would consist of a C18 column as the stationary phase. researchgate.net The mobile phase is usually a gradient mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate) and an organic solvent such as methanol or acetonitrile. researchgate.net The gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of compounds with a range of polarities. Detection is commonly achieved using a mass spectrometer (LC-MS/MS), which provides high sensitivity and selectivity. researchgate.net

In a UPLC-MS/MS analysis of quinoline alkaloids, a phenyl-hexyl column was used with a mobile phase gradient of 10 mM ammonium formate (B1220265) in water and 0.05% formic acid in methanol. researchgate.net This setup allowed for the successful separation and identification of six different quinoline alkaloids. researchgate.net

Table 3: General UPLC-MS/MS Conditions for the Analysis of Quinoline Alkaloids

| Parameter | Description |

|---|---|

| Instrument | Ultra-Performance Liquid Chromatograph with a Tandem Mass Spectrometer (UPLC-MS/MS) researchgate.net |

| Stationary Phase | e.g., Phenyl-Hexyl column researchgate.net |

| Mobile Phase A | 10 mM Ammonium Formate in Water researchgate.net |

| Mobile Phase B | 0.05% Formic Acid in Methanol researchgate.net |

| Elution Mode | Gradient Elution researchgate.net |

| Detection | Tandem Mass Spectrometry (MS/MS) researchgate.net |

Biological Activities and Pharmacological Potential

Antibacterial Efficacy Studies

2-Hydroxy-7-methylquinoline-3-carbaldehyde and its derivatives have been the subject of numerous studies to evaluate their potential as antibacterial agents. These investigations have spanned a range of both Gram-positive and Gram-negative bacteria, revealing a spectrum of activity that underscores the therapeutic promise of this chemical scaffold.

Activity against Gram-Positive Bacterial Strains

Research has demonstrated the activity of quinoline (B57606) derivatives against several Gram-positive bacteria. For instance, derivatives of 2-chloroquinoline-3-carbaldehyde (B1585622) have shown inhibitory effects on the growth of Bacillus subtilis. In one study, a novel series of 2-Chloroquinoline nucleus clubbed with a pyrazole (B372694) ring exhibited promising activity against B. subtilis, with one compound showing a Minimum Inhibitory Concentration (MIC) of 44 μg/ml. Another related compound was also found to be active against B. subtilis with a MIC of 54 μg/ml.

Studies on newer quinoline derivatives containing an acridine (B1665455) moiety have also confirmed antibacterial activity against Bacillus subtilis, Bacillus cereus, and Staphylococcus epidermidis. While specific MIC values for this compound are not extensively detailed in all literature, the consistent activity of closely related structures suggests its potential efficacy. For example, carvacrol, a compound with a similar phenolic hydroxyl group, has shown dose-related inhibition of Bacillus cereus growth. Furthermore, quinazolin-4(3H)-one derivatives, which share structural similarities, have demonstrated pharmacological effects against Staphylococcus aureus and Streptococcus pneumoniae eco-vector.com. The antibacterial action in these cases is thought to involve the irreversible acylation of the active center of transpeptidase, an essential enzyme for bacterial cell wall synthesis eco-vector.com.

Table 1: Antibacterial Activity of Quinoline Derivatives against Gram-Positive Bacteria

| Compound/Derivative | Bacterial Strain | Activity (MIC/Zone of Inhibition) | Reference |

|---|---|---|---|

| 2-Chloroquinoline-pyrazole derivative (MB-N) | Bacillus subtilis | 44 µg/ml | |

| 2-Chloroquinoline-pyrazole derivative (MB-A) | Bacillus subtilis | 54 µg/ml | |

| Quinoline-acridine derivatives (AQ-4, AQ-5) | Bacillus subtilis | Good activity | innovareacademics.in |

| Quinoline-acridine derivatives (AQ-4, AQ-5) | Bacillus cereus | Good activity | innovareacademics.in |

| Quinoline-acridine derivatives (AQ-4, AQ-5) | Staphylococcus epidermidis | Good activity | innovareacademics.in |

| Quinazolin-4(3H)-one derivatives | Staphylococcus aureus | Bacteriostatic effect | eco-vector.com |

| Quinazolin-4(3H)-one derivatives | Streptococcus pneumoniae | Bacteriostatic effect | eco-vector.com |

Activity against Gram-Negative Bacterial Strains

The efficacy of quinoline derivatives extends to Gram-negative bacteria. Newer quinoline derivatives incorporating an acridine moiety have demonstrated good antibacterial activity against Salmonella typhi, Pseudomonas aeruginosa, and Klebsiella pneumoniae innovareacademics.in. Similarly, Schiff bases derived from 2-chloroquinoline-3-carbaldehyde have been screened for their antimicrobial activity against Escherichia coli and Salmonella typhi, with some derivatives showing moderate activity researchgate.net.

In particular, certain chloroquinolinyl-pyrazolyl-pyridines exhibited good antibacterial activity against E. coli at a MIC of 50 μg mL−1, with one compound showing high inhibition at a lower concentration of 12.5 μg ml−1 rsc.org. Furthermore, the bromo derivative of a substituted thiophene (B33073) containing a quinoline moiety displayed the highest antibacterial activity against Escherichia coli rsc.org.

Table 2: Antibacterial Activity of Quinoline Derivatives against Gram-Negative Bacteria

| Compound/Derivative | Bacterial Strain | Activity (MIC/Zone of Inhibition) | Reference |

|---|---|---|---|

| Quinoline-acridine derivatives (AQ-4, AQ-5) | Salmonella typhi | Good activity | innovareacademics.in |

| Quinoline-acridine derivatives (AQ-4, AQ-5) | Pseudomonas aeruginosa | Good activity | innovareacademics.in |

| Quinoline-acridine derivatives (AQ-4, AQ-5) | Klebsiella pneumoniae | Good activity | innovareacademics.in |

| 2-chloroquinoline-3-carbaldehyde Schiff bases | Escherichia coli | Moderate activity | researchgate.net |

| 2-chloroquinoline-3-carbaldehyde Schiff bases | Salmonella typhi | Moderate activity | researchgate.net |

| Chloroquinolinyl-pyrazolyl-pyridine (130e) | Escherichia coli | MIC = 12.5 μg ml−1 | rsc.org |

| Chloroquinolinyl-pyrazolyl-pyridines (130f, 130n, 130o) | Escherichia coli | MIC = 50 μg mL−1 | rsc.org |

| Substituted thiophene-quinoline derivative (28d) | Escherichia coli | Highest activity in series | rsc.org |

Comparative Analysis of Ligand versus Metal Complex Antibacterial Potency

A significant finding in the study of hydroxyquinoline derivatives is the enhancement of their antibacterial activity upon chelation with metal ions. Several studies have reported that metal complexes of Schiff bases derived from 2-hydroxyquinoline-3-carbaldehyde (B113261) and related compounds exhibit greater antibacterial effects than the corresponding ligands alone researchgate.netmdpi.com.

For instance, Cu(II) complexes of 2-sulfanyl or 2-hydroxyquinoline-3-carbaldehyde Schiff bases demonstrated better antibacterial effects than their parent ligands researchgate.net. This increased potency is often attributed to the process of chelation, which can increase the lipophilic nature of the molecule, facilitating its transport across the bacterial cell membrane. Furthermore, the metal ion itself can be toxic to the bacteria, and chelation can enhance the delivery of the metal ion into the cell. One study on Cu(II) and Zn(II) complexes of a Schiff base derived from 2-(quinolin-8-yloxy) acetohydrazide found the Cu complex to be the most effective against Gram-positive bacteria like S. aureus mdpi.com.

Proposed Mechanisms of Antimicrobial Action

The antimicrobial action of 8-hydroxyquinoline (B1678124) derivatives is believed to be multifaceted. A primary proposed mechanism is their ability to chelate essential metal ions. nbinno.com These metal ions are crucial for the function of various microbial enzymes and for maintaining the structural integrity of cellular components. By binding to these metal ions, 8-hydroxyquinoline derivatives can disrupt vital metabolic pathways within the bacteria, leading to growth inhibition or cell death. nbinno.com For example, some derivatives have been shown to interfere with RNA synthesis or other critical enzyme pathways necessary for pathogen replication. nbinno.com

Another proposed mechanism of action for some quinoline derivatives is the inhibition of DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. Additionally, certain quinoline derivatives are thought to disrupt the lipopolysaccharide (LPS) transport pathway in Gram-negative bacteria by interfering with the LptA-LptC interaction.

Anthelmintic Activity Assessments

In addition to antibacterial properties, quinoline derivatives have been investigated for their potential as anthelmintic agents, which are drugs that expel parasitic worms (helminths).

In vitro Evaluation against Helminthic Models (e.g., Pheretima posthuma)

The Indian adult earthworm, Pheretima posthuma, is a commonly used model for in vitro screening of anthelmintic drugs due to its anatomical and physiological resemblance to intestinal roundworm parasites in humans. innovareacademics.innih.gov In these assays, the time taken for paralysis and the time of death of the worms are recorded upon exposure to the test compound.

While direct studies on this compound are not extensively available, research on newer quinoline derivatives containing an acridine moiety has demonstrated good anthelmintic activity against Pheretima posthuma innovareacademics.in. In these studies, various concentrations of the synthesized compounds were tested, and the results were compared to a standard drug, such as albendazole. The findings indicated that some of the quinoline derivatives were effective in causing paralysis and death of the earthworms, suggesting their potential as anthelmintic agents innovareacademics.in.

**Table 3: Anthelmintic Activity of Newer Quinoline Derivatives against *Pheretima posthuma***

| Compound | Concentration | Time for Paralysis (min) | Time for Death (min) | Reference |

|---|---|---|---|---|

| AQ-3 | Not specified | Good activity | Good activity | innovareacademics.in |

| AQ-5 | Not specified | Good activity | Good activity | innovareacademics.in |

| AQ-9 | Not specified | Moderate activity | Moderate activity | innovareacademics.in |

| AQ-10 | Not specified | Moderate activity | Moderate activity | innovareacademics.in |

| Albendazole (Standard) | Not specified | Shorter time than test compounds | Shorter time than test compounds | innovareacademics.in |

Antioxidant Property Investigations

Quinoline derivatives are known to possess antioxidant properties, which are often attributed to their chemical structure. However, specific investigations into the antioxidant capacity of this compound are not well-documented in the reviewed literature. Generally, the antioxidant activity of related quinoline compounds is evaluated through various in vitro assays that measure their ability to scavenge free radicals.

Exploration of Other Biomedical Activities (e.g., Antifungal, Anticancer, Anti-inflammatory)

The exploration of other biomedical activities of this compound, such as its antifungal, anticancer, and anti-inflammatory potential, also appears to be an area with limited published research.

Antifungal Activity: Some studies have investigated the antifungal properties of Schiff bases derived from 7-substituted-2-hydroxyquinoline-3-carbaldehydes. These studies suggest that derivatives of the core structure of this compound may exhibit antifungal activity, but data focusing specifically on the parent compound is scarce.

Anticancer Activity: The anticancer potential of the quinoline scaffold is a significant area of research in medicinal chemistry. rsc.org Numerous quinoline derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. ekb.egnih.gov However, specific research detailing the anticancer activity of this compound, including data from in vitro or in vivo studies, is not readily available in the public domain.

Anti-inflammatory Activity: Similarly, while some quinoline derivatives have been investigated for their anti-inflammatory properties, there is a lack of specific studies on the anti-inflammatory effects of this compound.

Due to the limited availability of specific research data for this compound, detailed research findings and data tables for its biological activities cannot be provided at this time. Further scientific investigation is required to fully elucidate the pharmacological potential of this particular compound.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. nih.gov Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to model the electron density and derive molecular properties.

Geometry Optimization and Conformational Analysis

Geometry optimization is a critical first step in computational analysis, seeking the lowest energy arrangement of atoms in a molecule. For 2-Hydroxy-7-methylquinoline-3-carbaldehyde, this analysis is complicated by the presence of both tautomerism and conformational isomerism.

Tautomerism: The compound can exist in two primary tautomeric forms: the enol form (2-hydroxyquinoline) and the keto-amide, or lactam, form (2-quinolone). The standard IUPAC name for the compound is 7-methyl-2-oxo-1H-quinoline-3-carbaldehyde, which describes the keto form. nih.gov DFT calculations performed on the parent 2-hydroxyquinoline (B72897) molecule confirm that the keto (NH-tautomer) form, which constitutes a cyclic amide, is the most stable of all its isomers. researchgate.net This stability is attributed to the electronic structure of the amide group. While some studies suggest the tautomers can be nearly equal in energy, the keto form is generally considered the predominant species in the ground state. researchgate.netdtic.mil

Conformational Analysis: Rotational isomers (conformers) can arise from the orientation of the carbaldehyde group relative to the quinoline (B57606) ring. A computational study on the analogous molecule, 2-Chloro-7-methylquinoline-3-carbaldehyde (B1581332) (ClMQC), identified two stable planar conformers, designated as cis and trans, based on the rotation around the C3-C(aldehyde) bond. dergi-fytronix.comdergipark.org.tr DFT calculations at the B3LYP/6-311++G(d,p) level found that the trans conformer was more stable than the cis form, with a calculated energy difference of approximately 13.4–14.6 kJ mol⁻¹. dergi-fytronix.comdergipark.org.tr A similar conformational landscape would be expected for this compound, with two stable planar conformers defined by the aldehyde group's orientation.

Electronic Structure Analysis: Frontier Molecular Orbital (FMO) Calculations

Frontier Molecular Orbital (FMO) theory is used to explain chemical reactivity and electronic transitions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

While specific FMO data for the title compound is not available, the analysis of 2-Chloro-7-methylquinoline-3-carbaldehyde provides a relevant example of the methodology. dergipark.org.tr

HOMO: This orbital acts as the primary electron donor. In the chloro-analog, the HOMO is primarily localized on the quinoline ring system.

LUMO: This orbital acts as the primary electron acceptor. The LUMO is typically delocalized across the entire molecule. dergipark.org.tr

Energy Gap: The HOMO-LUMO energy gap for the trans conformer of the chloro-analog was calculated to be 3.75 eV, while for the cis conformer, it was 3.84 eV. dergipark.org.tr A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. These values are instrumental in understanding the molecule's electronic behavior and are used as a basis for TD-DFT calculations.

| Parameter | Value (trans-conformer) | Value (cis-conformer) | Reference |

| HOMO-LUMO Energy Gap | 3.75 eV | 3.84 eV | dergipark.org.tr |

| Data presented is for the analogous compound 2-Chloro-7-methylquinoline-3-carbaldehyde and serves as a methodological example. |

Vibrational Frequency Calculations and Spectral Assignment

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically done using DFT methods, and the resulting frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental spectra. researchgate.net This analysis enables the assignment of specific vibrational modes, such as C=O stretching, C-H bending, and ring vibrations, to observed spectral bands. researchgate.net No specific theoretical vibrational analysis for this compound has been reported in the searched literature.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Energies

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules. It allows for the calculation of vertical excitation energies, oscillator strengths, and the prediction of ultraviolet-visible (UV-Vis) absorption spectra. nih.gov

This methodology was applied to 2-Chloro-7-methylquinoline-3-carbaldehyde to analyze its electronic transitions. dergipark.org.tr The calculations, performed at the TD-DFT(B3LYP)/6-311++G(d,p) level, predicted the excitation energies from the ground state (S₀) to several excited singlet states (S₁, S₂, etc.). The results showed that the electronic transition corresponding to the HOMO-LUMO energy gap was the S₀→S₂ transition. The calculated excitation energies for this transition are detailed in the table below. dergipark.org.tr Such analysis is critical for understanding the photophysical properties of the molecule.

| Parameter | Value (trans-conformer) | Value (cis-conformer) | Reference |

| S₀→S₂ Excitation Energy | 3.75 eV | 3.84 eV | dergipark.org.tr |

| Data presented is for the analogous compound 2-Chloro-7-methylquinoline-3-carbaldehyde and serves as a methodological example. |

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are widely used in drug discovery to predict the activity of new compounds. While QSAR models have been successfully developed for various quinoline derivatives, particularly in the context of antimalarial drug development, no specific QSAR studies involving this compound were found in the surveyed literature. mdpi.com

Molecular Dynamics Simulations for Ligand-Receptor Interactions (if applicable)

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In medicinal chemistry, MD simulations are invaluable for investigating how a ligand (like the title compound) interacts with its biological target, such as a protein or enzyme, providing insights into binding stability, conformational changes, and the nature of intermolecular forces. There are currently no available molecular dynamics simulation studies in the searched literature specifically focused on the ligand-receptor interactions of this compound.

Future Research Trajectories and Translational Outlook

Elucidation of Detailed Biological Mechanisms of Action

To date, the specific biological mechanisms of action for 2-Hydroxy-7-methylquinoline-3-carbaldehyde have not been extensively reported in the literature. Future research should prioritize comprehensive biological screening to identify potential therapeutic targets. Initial studies could involve broad-based cellular assays to determine its effects on various cancer cell lines, as quinoline (B57606) derivatives have historically shown promise as anticancer agents. Subsequent investigations should aim to pinpoint specific molecular interactions, such as enzyme inhibition or receptor binding. Techniques like affinity chromatography, proteomics, and molecular docking simulations could be employed to identify and validate biological targets. Understanding the precise mechanism of action is a critical first step in the development of any new therapeutic agent.

Structure-Activity Relationship (SAR) Elucidation and Optimization

A systematic exploration of the structure-activity relationship (SAR) for this compound is essential for optimizing its potential biological activities. The core scaffold presents three key positions for modification: the 2-hydroxyl group, the 3-carbaldehyde group, and the 7-methyl group. Future SAR studies should involve the synthesis of a library of analogues with systematic variations at these positions. For instance, the methyl group's position and nature could be altered to explore steric and electronic effects on activity. The hydroxyl group could be converted to ethers or esters to modulate lipophilicity and hydrogen bonding capacity. The aldehyde can be transformed into a variety of other functional groups. Each new derivative would need to be tested in relevant biological assays to build a comprehensive SAR model. This model would then guide the rational design of more potent and selective compounds. Computational studies on related molecules, such as 2-chloro-7-methylquinoline-3-carbaldehyde (B1581332), have investigated molecular structure and orbital interactions, providing a foundation for theoretical predictions of how structural modifications might influence activity. dergi-fytronix.com

Exploration of Diverse Derivatization Strategies for Enhanced Bioactivity

The aldehyde functionality at the 3-position is a versatile handle for a wide range of chemical transformations, opening the door to diverse derivatization strategies. One of the most common and effective strategies is the formation of Schiff bases through condensation with various primary amines. This approach allows for the introduction of a vast array of substituents, which can significantly modulate the compound's biological properties. rsc.org For example, reaction with hydrazides can lead to the formation of hydrazones, which are known to possess a broad spectrum of pharmacological activities. mdpi.com

Furthermore, the aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing precursors for the synthesis of amides, esters, and other functional groups. These derivatives should be screened for a range of bioactivities, including but not limited to antimicrobial, anti-inflammatory, and antiviral effects, as has been demonstrated for other quinoline derivatives. researchgate.netnih.gov The synthesis of fused heterocyclic systems starting from the quinoline-3-carbaldehyde core is another promising avenue for creating novel chemical entities with unique biological profiles.

Development of Novel Synthetic Methodologies for Sustainable Production

The advancement of this compound from a laboratory chemical to a potentially viable therapeutic or material will require efficient and sustainable synthetic methodologies. While classical methods for the synthesis of the quinoline core, such as the Vilsmeier-Haack reaction, are well-established for related compounds, future research should focus on developing greener alternatives. nih.gov This could involve the use of more environmentally benign solvents, catalyst systems with lower environmental impact (e.g., iron-based catalysts), and processes that minimize waste generation. rsc.org

Exploring one-pot or multicomponent reactions could also enhance the efficiency of the synthesis and subsequent derivatization steps. The development of scalable and cost-effective synthetic routes will be crucial for the translational potential of this compound and its derivatives.

Potential Applications in Medicinal Chemistry and Pharmaceutical Development

The quinoline ring is a well-known pharmacophore present in numerous approved drugs. rsc.org The structural features of this compound make it an attractive starting point for medicinal chemistry campaigns. Based on the activities of related quinoline compounds, this molecule and its derivatives could be investigated for a variety of therapeutic applications.

For instance, certain 8-hydroxyquinoline (B1678124) derivatives have been identified as inhibitors of Pim-1 kinase, a target in cancer therapy. nih.gov The specific substitution pattern of this compound may confer novel inhibitory activities against this or other kinases. Additionally, the ability of the quinoline scaffold to chelate metal ions suggests potential applications in neurological disorders where metal dyshomeostasis is implicated. mdpi.com Future research should involve rigorous preclinical evaluation of promising derivatives, including studies on their pharmacokinetic and pharmacodynamic properties.

Investigation of Applications in Materials Science (e.g., Sensors, Catalysts, Fluorescent Probes)

Beyond its potential in medicine, the unique electronic and photophysical properties of the quinoline nucleus suggest that this compound could find applications in materials science. Quinoline derivatives are known to exhibit fluorescence, and this property can be tuned through chemical modification. nih.gov

Future work could explore the development of this compound-based fluorescent probes for the detection of specific analytes, such as metal ions. nih.gov The formation of Schiff base derivatives can significantly alter the fluorescence properties, potentially leading to "turn-on" or "turn-off" sensors. The design of such chemosensors is an active area of research. researchgate.net Furthermore, the ability of the quinoline core to participate in π-π stacking and hydrogen bonding interactions could be exploited in the design of novel organic materials with interesting electronic or catalytic properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Hydroxy-7-methylquinoline-3-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via the Vilsmeier-Haack reaction, which involves cyclization of appropriate precursors (e.g., substituted anilines) using phosphoryl chloride (POCl₃) and dimethylformamide (DMF). Optimization includes controlling temperature (70–80°C) and reaction time (5–7 hours) to maximize yield . Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating high-purity products.

Q. How is structural characterization of this compound performed?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the aldehyde proton (~10 ppm) and quinoline backbone.

- Mass spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., m/z 201.07 for C₁₂H₁₁NO₂).

- Elemental analysis : To validate C, H, and N content within ±0.4% of theoretical values .

Q. What preliminary biological screening methods are used to evaluate its bioactivity?

- Methodological Answer : The disc diffusion assay is standard for assessing antimicrobial activity. Dissolve the compound in DMSO (1 mg/mL), impregnate sterile discs, and test against gram-positive (e.g., Bacillus cereus) and gram-negative (e.g., Escherichia coli) strains. Zones of inhibition ≥15 mm indicate significant activity .

Advanced Research Questions

Q. How do metal coordination complexes of this compound enhance bioactivity?

- Methodological Answer : Schiff base ligands derived from the compound (e.g., condensation with 3-aminobenzenesulphonamide) form complexes with Cu, Co, Ni, and Zn salts. These chelates exhibit enhanced antibacterial activity due to increased lipophilicity and metal-ligand charge transfer. Synthesize complexes in ethanol under reflux (70–75°C, 5–7 hours) and compare bioactivity via MIC (minimum inhibitory concentration) assays .

Q. What computational approaches are used to predict the compound’s reactivity and binding modes?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electron distribution at the aldehyde and hydroxy groups, predicting nucleophilic attack sites. Molecular docking (AutoDock Vina) against bacterial targets (e.g., E. coli DNA gyrase) identifies binding affinities (ΔG ≤ −7.5 kcal/mol suggests strong interaction) .

Q. How can crystallographic data resolve structural ambiguities in derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software refines bond lengths and angles. For example, the quinoline ring’s planarity and aldehyde group orientation can be validated. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution structures (R-factor ≤ 0.05) .

Q. What strategies improve synthetic yield in large-scale preparations?

- Methodological Answer : Scale-up requires solvent optimization (e.g., switching from ethanol to acetonitrile for better solubility) and catalytic acid (e.g., H₂SO₄ at 0.1 mol%). Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and employ recrystallization (methanol/water) for final purification .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported antibacterial activity across studies?

- Methodological Answer : Variability often arises from differences in bacterial strains (ATCC vs. clinical isolates) or assay protocols (agar concentration, incubation time). Standardize testing using CLSI (Clinical and Laboratory Standards Institute) guidelines and include positive controls (e.g., ciprofloxacin) for cross-study comparability .

Q. Why do some synthetic routes report lower yields, and how can this be mitigated?

- Methodological Answer : Low yields (~40%) in Vilsmeier-Haack reactions may result from incomplete cyclization. Introduce microwave-assisted synthesis (100 W, 15 minutes) to enhance reaction efficiency. Alternatively, use scavengers (e.g., molecular sieves) to remove water and shift equilibrium toward product formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.